6-Deoxyjacareubin

説明

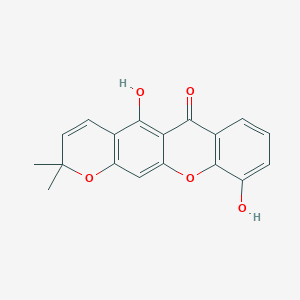

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5,10-dihydroxy-2,2-dimethylpyrano[3,2-b]xanthen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O5/c1-18(2)7-6-9-12(23-18)8-13-14(15(9)20)16(21)10-4-3-5-11(19)17(10)22-13/h3-8,19-20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNIESSJWQBRJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C(=CC=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167420 | |

| Record name | 6-Deoxyjacareubin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16265-56-8 | |

| Record name | 6-Deoxyjacareubin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16265-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Deoxyjacareubin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016265568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Deoxyjacareubin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Deoxyjacareubin: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

Authored by: Gemini AI

Abstract

6-Deoxyjacareubin is a naturally occurring pyranoxanthone that has garnered significant interest within the scientific community due to its potential therapeutic properties, particularly its neuroprotective effects. This technical guide provides a comprehensive overview of this compound, focusing on its natural sources, detailed isolation and purification protocols, and its role in modulating hypoxia signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

This compound (C₁₈H₁₄O₅, Molar Mass: 310.30 g/mol ) is a xanthone derivative characterized by a pyran ring fused to the xanthone scaffold. It has been identified in a variety of plant species, exhibiting a range of biological activities. Of notable interest is its ability to protect against hypoxia-induced cell death, suggesting its potential as a therapeutic agent for neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS).[1] This guide aims to consolidate the current knowledge on the extraction, isolation, and biological context of this promising natural compound.

Natural Sources of this compound

This compound has been isolated from several plant families, most notably Calophyllaceae and Clusiaceae. The primary genera from which this compound has been extracted include Calophyllum, Garcinia, and Vismia.

Table 1: Natural Sources and Yield of this compound

| Plant Species | Family | Plant Part Used | Yield (mg) | Starting Material (g) | Yield (%) | Reference |

| Calophyllum symingtonianum | Calophyllaceae | Heartwood | 23.0 | 252.0 | 0.0091% | [1] |

| Garcinia latissima | Clusiaceae | Fruits | 16.8 | 8900 | 0.00019% | |

| Vismia latifolia | Hypericaceae | Leaves | Not Reported | Not Reported | Not Reported | |

| Calophyllum inophyllum | Calophyllaceae | Not Specified | Not Reported | Not Reported | Not Reported | |

| Calophyllum polyanthum | Calophyllaceae | Not Specified | Not Reported | Not Reported | Not Reported | |

| Hypericum japonicum | Hypericaceae | Not Specified | Not Reported | Not Reported | Not Reported | |

| Garcinia livingstonei | Clusiaceae | Not Specified | Not Reported | Not Reported | Not Reported |

Isolation and Purification Protocols

The isolation of this compound from its natural sources typically involves solvent extraction followed by various chromatographic techniques. Below are detailed protocols from published studies.

Isolation from Garcinia latissima Fruits

This protocol yields 16.8 mg of this compound from 8.9 kg of fresh fruits.

3.1.1. Extraction

-

The fresh fruits of Garcinia latissima (8.9 kg) are air-dried and ground into a fine powder.

-

The powdered material is subjected to successive maceration with n-hexane, ethyl acetate, and methanol.

-

The ethyl acetate extract (157 g) is selected for further fractionation as it shows the highest activity in preliminary screenings.

3.1.2. Fractionation and Purification

-

The ethyl acetate extract is fractionated using vacuum liquid chromatography (VLC) over silica gel, eluting with a gradient of n-hexane and ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

The active fraction (Fraction C, 1.53 g) is further purified by preparative thin-layer chromatography (p-TLC) using a mobile phase of n-hexane-chloroform (1:4, v/v).

-

The band corresponding to this compound (Rf = 0.4) is scraped off, and the compound is eluted with chloroform.

-

The solvent is evaporated under reduced pressure to yield yellow needle-like crystals of this compound (16.8 mg).

Isolation from Calophyllum symingtonianum Heartwood

This protocol yielded 23.0 mg of this compound (referred to as 6-desoxyjacareubin) from 252.0 g of air-dried heartwood.[1]

3.2.1. Extraction and Fractionation

-

Air-dried heartwood of Calophyllum symingtonianum (252.0 g) is ground into a meal.

-

The meal is extracted with methanol under reflux.

-

The methanol extract is partitioned between n-hexane and water. The n-hexane soluble fraction is collected.

-

The n-hexane fraction is subjected to silica gel column chromatography.

3.2.2. Purification

-

The column is eluted with a solvent system of n-hexane–chloroform–methanol (80:12:8, v/v/v).

-

Fractions are collected and analyzed by TLC.

-

Fractions containing this compound are combined and concentrated.

-

Further purification is achieved by recrystallization to yield 23.0 mg of this compound.[1]

Caption: General workflow for the isolation of this compound.

Structural Characterization

The identity and purity of isolated this compound are confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| UV-Vis (in CHCl₃) | λmax at 308 and 329 nm |

| IR (KBr) | νmax at 3448 (O-H), 2924 (C-H), 1651 (C=O), 1589, 1458 (C=C aromatic) cm⁻¹ |

| Mass Spec (ESI-MS) | m/z 311.43 [M+H]⁺ (Calculated for C₁₈H₁₅O₅⁺: 311.09) |

| ¹H-NMR (CDCl₃, 500 MHz) | δ 13.10 (1H, s, OH-5), 7.98 (1H, dd, J=8.0, 1.5 Hz, H-1), 7.55 (1H, t, J=8.0 Hz, H-3), 7.25 (1H, dd, J=8.0, 1.5 Hz, H-4), 7.06 (1H, d, J=10.4 Hz, H-4'), 6.25 (1H, s, H-8), 5.78 (1H, d, J=10.4 Hz, H-3'), 1.49 (6H, s, 2xCH₃) |

| ¹³C-NMR (CDCl₃, 125 MHz) | δ 182.1 (C-6), 162.2 (C-10), 157.8 (C-5a), 155.9 (C-7), 146.0 (C-9a), 136.4 (C-3), 126.7 (C-4'), 123.8 (C-1), 120.2 (C-2), 117.6 (C-4), 115.8 (C-3'), 108.9 (C-10a), 104.3 (C-9), 102.1 (C-8), 78.2 (C-2'), 28.5 (2xCH₃) |

Biological Activity and Signaling Pathway

This compound has been shown to exhibit neuroprotective effects, particularly in the context of hypoxia, a condition of low oxygen that contributes to neuronal cell death in various neurodegenerative diseases.[1]

Modulation of the Hypoxia Signaling Pathway

The primary mechanism of cellular adaptation to hypoxia is mediated by the Hypoxia-Inducible Factor 1-alpha (HIF-1α).

-

Under Normoxic Conditions: HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This complex polyubiquitinates HIF-1α, targeting it for rapid degradation by the proteasome. As a result, the transcription of hypoxia-responsive genes is suppressed.

-

Under Hypoxic Conditions: The activity of oxygen-dependent PHDs is inhibited. This prevents the hydroxylation of HIF-1α, leading to its stabilization. Stabilized HIF-1α translocates to the nucleus, where it heterodimerizes with HIF-1β. This complex then binds to Hypoxia-Responsive Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in cell survival, angiogenesis, and anaerobic metabolism.

This compound is proposed to exert its neuroprotective effects by promoting the stabilization of HIF-1α, even under conditions that would normally lead to its degradation. This leads to the upregulation of downstream neuroprotective genes.

Caption: Hypoxia signaling pathway and the proposed action of this compound.

Conclusion

This compound is a valuable natural product with well-documented sources and established isolation protocols. Its promising neuroprotective activity, linked to the modulation of the hypoxia signaling pathway, makes it a compelling candidate for further investigation in the development of novel therapeutics for neurodegenerative disorders. The data and methodologies presented in this guide provide a solid foundation for researchers to build upon in their exploration of this fascinating molecule.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Deoxyjacareubin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 6-Deoxyjacareubin, a pyranoxanthone natural product. The information presented herein is intended to support research, drug discovery, and development activities related to this compound.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. These values are a combination of experimentally determined and computationally predicted data.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₄O₅ | [1][2][3][4] |

| Molecular Weight | 310.30 g/mol | [1][2][3] |

| Melting Point | 211-213 °C | [1][2] |

| Boiling Point (Predicted) | 523.4 ± 50.0 °C | [1] |

| Density (Predicted) | 1.410 ± 0.06 g/cm³ | [1] |

| XLogP3 (Lipophilicity) | 3.7 | [1][5] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1][5] |

| Topological Polar Surface Area | 76.0 Ų | [5] |

| Rotatable Bond Count | 0 | [5] |

| Exact Mass | 310.08412354 u | [1] |

| Formal Charge | 0 | [5] |

| Complexity | 528 | [1] |

| LogS (Aqueous Solubility) | -3.555 | [5] |

| Solubility Class (Predicted) | Moderately soluble | [5] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of natural products like this compound are provided below. These are generalized standard protocols.

2.1. Melting Point Determination (Capillary Method)

This protocol outlines the determination of the melting point range of a solid crystalline compound using a digital melting point apparatus.

-

Principle: A small, finely powdered sample is heated at a controlled rate. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range. Pure crystalline solids typically exhibit a sharp melting point range (0.5-1.0°C).

-

Apparatus: Digital melting point apparatus, capillary tubes (one end sealed), mortar and pestle.

-

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.

-

Capillary Loading: Load the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get an estimated range.[6]

-

Accurate Determination: For a precise measurement, set the apparatus to heat rapidly to a temperature about 10-15 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.[6][7]

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting).[8][9]

-

Reporting: The melting point is reported as the range between the onset and completion temperatures. For this compound, this is 211-213 °C.[1][2]

-

2.2. Aqueous Solubility Determination (Shake-Flask Method)

This protocol describes the shake-flask method, a standard procedure for determining the thermodynamic solubility of a compound.

-

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water or a buffer) for an extended period to ensure equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.[10]

-

Apparatus: Orbital shaker incubator, analytical balance, glass test tubes or flasks, centrifuge, filtration apparatus (e.g., syringe filters, 0.22 μm), UV-Vis spectrophotometer or HPLC system.

-

Procedure:

-

Preparation: Add an excess amount of this compound to a series of glass flasks containing a known volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure a saturated solution.

-

Equilibration: Seal the flasks and place them in an orbital shaker incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the flasks for a sufficient time (typically 24-48 hours) to reach equilibrium.[10][11]

-

Phase Separation: After equilibration, allow the suspensions to settle. Separate the undissolved solid from the solution by centrifugation or filtration.[10] Filtration should be performed carefully to avoid sample loss or temperature changes.

-

Quantification: Prepare a series of standard solutions of this compound of known concentrations. Analyze the clear filtrate (saturated solution) and the standard solutions using a suitable analytical method, such as UV-Vis spectrophotometry at the λmax of the compound or HPLC.

-

Calculation: Construct a calibration curve from the standard solutions. Use the curve to determine the concentration of this compound in the saturated solution. This concentration is the aqueous solubility of the compound under the specified conditions.

-

2.3. Acid Dissociation Constant (pKa) Determination (Potentiometric Titration)

This protocol details the determination of the pKa of an ionizable compound through potentiometric titration.

-

Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. In a potentiometric titration, the pH of a solution of the compound is monitored as a titrant (a strong acid or base) is added incrementally. The pKa can be determined from the inflection point of the resulting titration curve.[12]

-

Apparatus: Potentiometer with a calibrated pH electrode, magnetic stirrer, burette, titration vessel.

-

Procedure:

-

Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration (e.g., 1 mM).[13][14] Add an inert salt (e.g., KCl) to maintain constant ionic strength.[13]

-

Titration Setup: Place the solution in the titration vessel with a magnetic stir bar. Immerse the calibrated pH electrode. Purge the solution with nitrogen to remove dissolved CO₂.[13][14]

-

Titration: For an acidic compound, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH). For a basic compound, titrate with a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of steepest slope, which can be identified from the first derivative of the titration curve (ΔpH/ΔV). The pKa is the pH at the half-equivalence point.[15] The experiment should be repeated multiple times to ensure reproducibility.[13]

-

Visualizations: Workflows and Signaling Pathways

3.1. General Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the isolation and physicochemical characterization of a natural product like this compound.

Caption: Workflow for Natural Product Characterization.

3.2. Inhibition of Platelet-Activating Factor (PAF) Receptor Signaling

This compound has been identified as an inhibitor of the platelet-activating factor receptor (PAFR), a G-protein coupled receptor (GPCR). The diagram below shows the simplified PAFR signaling cascade and the point of inhibition.

Caption: this compound inhibits PAF receptor signaling.

3.3. Proposed Neuroprotective Mechanism

Studies have shown that this compound can ameliorate neurodegeneration by reducing motor neuron loss and glial activation in models of familial amyotrophic lateral sclerosis (ALS).[16] Glial cells play a crucial role in protecting neurons from oxidative stress. The following diagram illustrates this logical relationship.

Caption: Neuroprotective action of this compound.

References

- 1. Platelet-activating factor receptor and signal transduction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. researchgate.net [researchgate.net]

- 4. enamine.net [enamine.net]

- 5. Phytochemical: this compound [caps.ncbs.res.in]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. mt.com [mt.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. pennwest.edu [pennwest.edu]

- 10. pubcompare.ai [pubcompare.ai]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. scispace.com [scispace.com]

- 16. This compound, a natural compound preventing hypoxia-induced cell death, ameliorates neurodegeneration in a mouse model of familial amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Neuroprotective Mechanism of Action of 6-Deoxyjacareubin

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Deoxyjacareubin, a naturally occurring xanthone, has emerged as a promising neuroprotective agent, demonstrating significant therapeutic potential in preclinical models of neurodegenerative diseases, particularly those with a hypoxic component such as Amyotrophic Lateral Sclerosis (ALS). This technical guide synthesizes the current understanding of the core mechanisms through which this compound exerts its neuroprotective effects. The primary mechanism involves the modulation of hypoxia signaling pathways, leading to the attenuation of motor neuron death and the reduction of detrimental glial activation. Furthermore, this compound exhibits potent antioxidant properties by mitigating the production of reactive oxygen species (ROS) induced by hypoxic conditions. This document provides a comprehensive overview of the signaling pathways implicated, quantitative data from key studies, and detailed experimental protocols to facilitate further research and development in this area.

Core Neuroprotective Mechanism: Modulation of Hypoxia Signaling Pathways

The central nervous system is highly susceptible to hypoxic conditions, which contribute significantly to the pathophysiology of various neurodegenerative disorders. This compound has been identified as a potent inhibitor of hypoxia-induced cell death[1][2]. Its neuroprotective action is primarily attributed to its ability to modulate cellular responses to low oxygen environments.

In a key study utilizing a mouse model of familial ALS (SOD1G93A), administration of this compound was shown to significantly ameliorate neurodegeneration. This was evidenced by a reduction in motor neuron loss and a decrease in the activation of microglia and astrocytes, which are hallmarks of neuroinflammation in ALS[2][3]. The compound's ability to interfere with the detrimental cascades initiated by hypoxia suggests a direct or indirect interaction with the core regulators of the hypoxia response.

It is hypothesized that this compound may influence the stability and activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master transcriptional regulator of the cellular response to hypoxia. Under normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, its stabilization leads to the transcription of genes involved in both adaptive and pathological processes. While direct evidence of this compound's interaction with HIF-1α is still under investigation, its profound effects on hypoxia-induced cell death strongly suggest a role in this pathway.

dot

Caption: Hypothesized mechanism of this compound in neuroprotection.

Antioxidant and Anti-inflammatory Properties

A significant component of hypoxia-induced neuronal damage is the excessive production of reactive oxygen species (ROS), leading to oxidative stress. This compound has been shown to inhibit ROS production following exposure to hypoxic conditions induced by cobalt chloride[1]. This antioxidant activity is a key contributor to its neuroprotective effects.

The reduction in glial activation observed in the SOD1G93A mouse model further points to the anti-inflammatory properties of this compound[2][4]. By dampening the activation of microglia and astrocytes, the compound can mitigate the release of pro-inflammatory cytokines and other neurotoxic factors, thereby creating a more favorable environment for neuronal survival.

While the direct molecular targets for its antioxidant and anti-inflammatory effects are not yet fully elucidated, it is plausible that this compound may influence the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through its binding to the antioxidant response element (ARE)[5][6][7]. Future studies are warranted to investigate if this compound can promote the nuclear translocation of Nrf2 and subsequent activation of ARE-dependent gene expression.

dot

References

- 1. resources.novusbio.com [resources.novusbio.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a natural compound preventing hypoxia-induced cell death, ameliorates neurodegeneration in a mouse model of familial amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant response elements: Discovery, classes, regulation and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Biological Activity of 6-Deoxyjacareubin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of 6-Deoxyjacareubin, a natural compound that has demonstrated potential therapeutic applications. This document summarizes the current scientific literature, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in its mechanism of action.

Overview of Biological Activities

This compound has been identified as a molecule with a range of biological effects, including neuroprotective, anticancer, and antibacterial properties. Its primary mechanisms of action appear to be the modulation of hypoxia signaling pathways and the inhibition of protein kinase C (PKC).

Quantitative Data on Biological Activity

The following tables summarize the key quantitative data reported for the biological activities of this compound.

Table 1: Anticancer Activity of this compound

| Cell Line | Activity Type | IC50 Value | Reference Compound | Reference IC50 |

| QGY-7703 (Human Hepatocellular Carcinoma) | Cytotoxicity | 9.65 µM | 5-Fluorouracil | 11.24 µM |

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Activity Type | MIC Value | Classification |

| Bacillus subtilis ATCC 6633 | Antibacterial | 156.25 ppm | Weak antibacterial agent |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature regarding the biological activity of this compound.

Anticancer Activity Assessment: MTT Cell Viability Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

QGY-7703 human hepatocellular carcinoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

96-well plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture QGY-7703 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Trypsinize and resuspend the cells in fresh medium.

-

Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., 5-Fluorouracil).

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

Carefully remove the medium from the wells.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Anticancer Mechanism: Non-Radioactive Protein Kinase C (PKC) Inhibition Assay

This protocol describes a non-radioactive method to determine the inhibitory effect of this compound on PKC activity.

Materials:

-

Purified PKC enzyme

-

PKC substrate (e.g., a specific peptide)

-

ATP

-

Assay buffer

-

This compound

-

Microplate (e.g., 96-well)

-

Detection reagents (specific to the non-radioactive kit, often involving a phosphorylation-specific antibody and a secondary detection system)

-

Microplate reader

Procedure:

-

Reaction Setup:

-

In a microplate well, combine the assay buffer, purified PKC enzyme, and the specific PKC substrate.

-

Add different concentrations of this compound to the respective wells. Include a control with no inhibitor.

-

-

Initiation of Reaction:

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate by PKC.

-

-

Detection of Phosphorylation:

-

Stop the reaction according to the kit instructions (e.g., by adding a stop solution).

-

Detect the amount of phosphorylated substrate using a non-radioactive method. This typically involves:

-

Binding the phosphorylated substrate to the plate surface.

-

Incubating with a primary antibody that specifically recognizes the phosphorylated form of the substrate.

-

Incubating with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Adding a chromogenic or chemiluminescent substrate and measuring the signal with a microplate reader.

-

-

-

Data Analysis:

-

Calculate the percentage of PKC inhibition for each concentration of this compound compared to the control.

-

Determine the IC50 value for PKC inhibition.

-

Antibacterial Activity: Broth Microdilution Assay

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacillus subtilis ATCC 6633

-

Mueller-Hinton Broth (MHB)

-

This compound

-

Solvent for the compound (e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Resazurin or other viability indicator (optional)

-

Incubator (37°C)

Procedure:

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound.

-

In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to obtain a range of concentrations.

-

-

Inoculum Preparation:

-

Culture B. subtilis in MHB overnight.

-

Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Further dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Alternatively, a viability indicator like resazurin can be added, where a color change indicates metabolic activity (bacterial growth).

-

Neuroprotective Activity Assessment in a Familial ALS Mouse Model

This section outlines the general approach to evaluating the neuroprotective effects of this compound in a mouse model of Amyotrophic Lateral Sclerosis (ALS).

Animal Model:

-

A commonly used model is the transgenic mouse expressing a mutant human SOD1 gene (e.g., SOD1-G93A), which develops an ALS-like phenotype.

Experimental Design:

-

Compound Administration:

-

Administer this compound to the ALS model mice. The route of administration (e.g., oral gavage, intraperitoneal injection), dosage, and frequency of administration need to be optimized.

-

A control group of ALS mice should receive a vehicle solution.

-

-

Assessment of Disease Progression:

-

Monitor the mice regularly for signs of disease onset and progression. This can include body weight measurements, motor function tests (e.g., rotarod, grip strength), and survival analysis.

-

-

Histopathological Analysis:

-

At a defined endpoint, euthanize the mice and collect the spinal cord and brain tissue.

-

Perform histological analysis to assess neurodegeneration. This typically involves:

-

Motor Neuron Counting: Staining spinal cord sections with markers for motor neurons (e.g., Nissl stain, anti-ChAT antibody) and quantifying the number of surviving motor neurons in the anterior horn.

-

Glial Activation: Staining for markers of astrocytes (e.g., GFAP) and microglia (e.g., Iba1) to assess the extent of neuroinflammation.

-

-

-

Data Analysis:

-

Compare the data from the this compound-treated group with the vehicle-treated group to determine if the compound attenuates disease progression, improves motor function, reduces motor neuron loss, and decreases glial activation.

-

Signaling Pathways and Mechanisms of Action

The biological effects of this compound are attributed to its interaction with specific cellular signaling pathways.

Modulation of the Hypoxia Signaling Pathway

This compound has been shown to exert neuroprotective effects by modulating hypoxia signaling pathways. The central regulator of the cellular response to low oxygen (hypoxia) is the Hypoxia-Inducible Factor 1-alpha (HIF-1α).

Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent degradation by the proteasome. Under hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, erythropoiesis, and cell survival.

While the precise molecular target of this compound within this pathway is yet to be fully elucidated, its modulatory effect leads to a neuroprotective outcome in the context of ALS.

Caption: Hypoxia signaling pathway and the modulatory role of this compound.

Inhibition of the Protein Kinase C (PKC) Signaling Pathway

The anticancer activity of this compound against hepatocellular carcinoma is associated with the inhibition of Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that play crucial roles in various cellular processes, including cell proliferation, differentiation, and survival. In many cancers, the PKC signaling pathway is dysregulated.

PKC is typically activated by diacylglycerol (DAG), which is produced from the hydrolysis of membrane phospholipids by phospholipase C (PLC). Once activated, PKC phosphorylates a wide range of downstream target proteins, leading to the activation of signaling cascades such as the Ras/Raf/MEK/ERK pathway, which promotes cell proliferation. By inhibiting PKC, this compound can disrupt these pro-proliferative signals, leading to a reduction in cancer cell growth.

Caption: PKC signaling pathway and the inhibitory action of this compound.

Summary and Future Directions

This compound is a promising natural compound with multifaceted biological activities. Its neuroprotective effects, mediated through the modulation of hypoxia signaling, and its anticancer properties, via the inhibition of PKC, highlight its potential for further drug development. Future research should focus on elucidating the precise molecular target of this compound within the hypoxia signaling pathway to better understand its neuroprotective mechanism. Furthermore, preclinical studies in various cancer models are warranted to explore the full potential of its anticancer activity. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of this compound.

An In-depth Technical Guide to the Biosynthesis of 6-Deoxyjacareubin in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Deoxyjacareubin is a specialized xanthone, a class of plant secondary metabolites renowned for their diverse and potent biological activities. As interest in natural product-based drug discovery continues to grow, a thorough understanding of the biosynthetic pathways of promising compounds like this compound is paramount for metabolic engineering and synthetic biology applications. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound in plants, detailing the enzymatic steps, presenting available quantitative data, outlining key experimental protocols, and visualizing the intricate molecular processes.

Core Biosynthetic Pathway

The biosynthesis of this compound originates from the general xanthone pathway, a confluence of the shikimate and acetate-malonate pathways.[1][2][3] This foundational pathway establishes the characteristic tricyclic xanthone core, which then undergoes a series of tailoring reactions, including prenylation, cyclization, and deoxygenation, to yield this compound.

The initial steps involve the production of a key intermediate, 2,3′,4,6-tetrahydroxybenzophenone. This molecule is formed through the condensation of precursors derived from both the shikimate pathway (providing a C6-C1 unit, often benzoic acid or its derivatives) and the acetate-malonate pathway (providing three molecules of malonyl-CoA).[3][4]

The crucial cyclization of the benzophenone intermediate to form the xanthone scaffold is catalyzed by cytochrome P450 monooxygenases (CYPs).[1] Specifically, enzymes from the CYP81AA family have been shown to catalyze the regioselective oxidative C-O phenol coupling to produce either 1,3,5-trihydroxyxanthone or 1,3,7-trihydroxyxanthone, which serve as the central precursors for the vast array of xanthone derivatives found in nature.[1][5]

The subsequent modifications that lead to this compound involve at least one prenylation event, catalyzed by a prenyltransferase (PT). These enzymes attach a dimethylallyl pyrophosphate (DMAPP) group to the xanthone core. While the specific prenyltransferase for this compound has not been definitively identified, research on related xanthones in plants like Hypericum species has revealed the existence of xanthone-specific prenyltransferases.[6][7] For instance, a xanthone 4-prenyltransferase (HpPT4px) has been identified in Hypericum perforatum, which catalyzes the addition of a prenyl group to the C-4 position of various tri- and tetrahydroxyxanthones.[7]

The formation of the pyran ring characteristic of jacareubin and its derivatives, along with the deoxygenation at the 6-position, likely involves a series of additional enzymatic steps, potentially including further cyclization by a cyclase and a dehydroxylation reaction. The precise enzymes and mechanisms governing these final tailoring steps are still an active area of research.

Quantitative Data

Quantitative data on the biosynthesis of this compound is currently limited in the scientific literature. However, studies on related xanthones provide valuable insights into the efficiency of the biosynthetic machinery. The following table summarizes representative quantitative data for enzymes and metabolites in the broader xanthone pathway.

| Enzyme/Metabolite | Plant/System | Value | Unit | Reference |

| Enzyme Kinetics | ||||

| Xanthone 4-prenyltransferase (HpPT4px-v1) | Hypericum perforatum (expressed in N. benthamiana) | [7] | ||

| Km (1,3,5,6-tetrahydroxyxanthone) | 15.6 ± 2.1 | µM | [7] | |

| kcat | 0.11 ± 0.01 | s-1 | [7] | |

| Km (DMAPP) | 45.5 ± 5.3 | µM | [7] | |

| Xanthone Prenyltransferase (HcPT) | Hypericum calycinum (expressed in insect cells) | [6] | ||

| Km (1,3,6,7-tetrahydroxyxanthone) | 18.2 ± 1.5 | µM | [6] | |

| Vmax | 1.25 | pkat/mg protein | [6] | |

| Metabolite Concentration | ||||

| Total Xanthones | Garcinia mangostana pericarp (methanol extract) | 521.2 | mg/g of extract | [8] |

| α-Mangostin | Garcinia mangostana pericarp (methanol extract) | 185.5 | mg/g of dry material | [8] |

Experimental Protocols

Heterologous Expression and Characterization of a Candidate Prenyltransferase

This protocol describes the heterologous expression of a candidate xanthone prenyltransferase in a suitable host system (e.g., Saccharomyces cerevisiae or Nicotiana benthamiana) and subsequent in vitro characterization of its activity.

a. Gene Cloning and Vector Construction:

-

Isolate the full-length cDNA of the candidate prenyltransferase gene from the plant of interest.

-

Amplify the coding sequence using PCR with primers containing appropriate restriction sites.

-

Ligate the PCR product into a suitable expression vector (e.g., a yeast expression vector like pYES-DEST52 or a plant expression vector like pEAQ-HT).

b. Heterologous Expression:

-

Yeast: Transform the expression construct into a suitable yeast strain (e.g., INVSc1). Grow the transformed yeast in appropriate selective media and induce protein expression according to the vector's specifications (e.g., with galactose for pYES vectors).

-

Nicotiana benthamiana: Infiltrate the leaves of N. benthamiana with Agrobacterium tumefaciens carrying the expression construct. Harvest the leaves after a suitable incubation period (typically 5-7 days).

c. Microsome Isolation:

-

Harvest the yeast cells or plant leaves and homogenize them in an ice-cold extraction buffer.

-

Centrifuge the homogenate at a low speed to remove cell debris.

-

Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer.

d. In Vitro Enzyme Assay:

-

Prepare a reaction mixture containing the isolated microsomes, a xanthone substrate (e.g., 1,3,7-trihydroxyxanthone), DMAPP, and necessary cofactors (e.g., MgCl2).[6]

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and acidifying.

-

Extract the products with the organic solvent.

e. Product Analysis:

-

Analyze the extracted products using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the prenylated xanthones.[6][8]

Analysis of this compound and its Precursors in Plant Tissues

This protocol outlines a general procedure for the extraction and analysis of xanthones, including this compound, from plant material.

a. Sample Preparation:

-

Harvest and freeze-dry the plant tissue of interest (e.g., leaves, roots).

-

Grind the dried tissue into a fine powder.

b. Extraction:

-

Extract the powdered tissue with a suitable organic solvent (e.g., methanol or acetone) using methods such as sonication or maceration.[8]

-

Filter or centrifuge the extract to remove solid debris.

-

Evaporate the solvent under reduced pressure to obtain a crude extract.

c. Chromatographic Analysis:

-

Dissolve the crude extract in a suitable solvent for injection.

-

Analyze the sample using a reversed-phase HPLC system coupled with a photodiode array (PDA) detector and a mass spectrometer (LC-MS).[8]

-

Use a suitable C18 column and a gradient elution program with solvents like water (often with a small amount of formic acid) and acetonitrile or methanol.

-

Identify this compound and its precursors by comparing their retention times, UV spectra, and mass spectra with those of authentic standards or by detailed analysis of their fragmentation patterns.

Mandatory Visualizations

Biosynthetic Pathway of this compound

References

- 1. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]

- 2. Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Substrate and catalytic promiscuity of secondary metabolite enzymes: O -prenylation of hydroxyxanthones with different prenyl donors by a bisindolyl b ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA00337C [pubs.rsc.org]

- 5. Xanthone Biosynthetic Pathway in Plants: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Cloning and Characterization of a Xanthone Prenyltransferase from Hypericum calycinum Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of polyprenylated xanthones in Hypericum perforatum roots involves 4-prenyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LC-QTOF-MS analysis of xanthone content in different parts of Garcinia mangostana and its influence on cholinesterase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Bioavailability of 6-Deoxyjacareubin: A Technical Guide for Researchers

An In-depth Examination of the Core Principles and Methodologies for a Promising Neuroprotective Compound

Abstract

6-Deoxyjacareubin has emerged as a compound of significant interest within the scientific community, particularly for its potential therapeutic applications in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS).[1] Its demonstrated ability to ameliorate neurodegeneration in preclinical models underscores the necessity of a thorough understanding of its pharmacokinetic (PK) and bioavailability profile to advance its development as a clinical candidate.[1] This technical guide provides a comprehensive overview of the methodologies required to elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. While specific quantitative data for this compound is not yet publicly available, this document serves as a foundational resource for researchers, scientists, and drug development professionals by outlining the essential experimental protocols and data presentation frameworks.

Introduction to this compound and the Imperative of Pharmacokinetic Profiling

This compound is a natural compound that has shown promise in preventing hypoxia-induced cell death.[1] Research has indicated its potential as a therapeutic agent for neurodegenerative conditions, with studies demonstrating its capacity to attenuate disease progression, improve locomotor function, and reduce motor neuron loss in animal models of familial ALS.[1] The mechanism of action is thought to involve the modulation of hypoxia signaling pathways.[1]

To translate these promising preclinical findings into viable therapeutic strategies, a comprehensive evaluation of the compound's pharmacokinetics and bioavailability is paramount. Understanding how this compound is absorbed, distributed throughout the body, metabolized, and ultimately excreted is critical for:

-

Determining Optimal Dosing Regimens: Establishing the relationship between the administered dose and the resulting concentration of the drug in the body over time is fundamental to designing effective and safe dosing schedules.

-

Predicting Therapeutic Efficacy and Toxicity: The concentration of this compound at its target site (e.g., the central nervous system) will directly influence its therapeutic effect. Conversely, accumulation in other tissues could lead to off-target toxicity.

-

Facilitating Clinical Trial Design: A robust preclinical pharmacokinetic dataset is a prerequisite for obtaining regulatory approval for human clinical trials.

Experimental Protocols for Determining Pharmacokinetics and Bioavailability

The following sections detail the standard experimental workflows for characterizing the pharmacokinetic profile of a novel compound like this compound.

Preclinical In Vivo Pharmacokinetic Studies

In vivo studies in animal models are the cornerstone of pharmacokinetic assessment.

2.1.1. Animal Model Selection The choice of animal model is critical and should be justified based on metabolic similarity to humans, where known. Common models include:

-

Rodents: Mice and rats are typically used for initial PK screening due to their small size, cost-effectiveness, and well-characterized physiology.

-

Non-Rodents: Species such as dogs or non-human primates may be used in later-stage preclinical development to provide data more predictive of human pharmacokinetics.

2.1.2. Administration Routes To assess bioavailability and characterize disposition, this compound should be administered via at least two routes:

-

Intravenous (IV) Bolus or Infusion: This route ensures 100% bioavailability and provides a baseline for clearance and volume of distribution.

-

Oral (PO) Gavage: This is the intended therapeutic route for many drugs and allows for the determination of oral bioavailability.

-

Other Routes: Depending on the therapeutic target, other routes such as intraperitoneal (IP) or subcutaneous (SC) may also be investigated.

2.1.3. Dosing and Formulation A suitable vehicle for solubilizing this compound must be developed and tested for tolerability. Doses should be selected based on efficacy studies and preliminary toxicity assessments.

2.1.4. Sample Collection

-

Blood/Plasma: Serial blood samples are collected at predetermined time points post-administration. Plasma is typically separated by centrifugation and stored frozen until analysis.

-

Tissues: At the end of the study, key tissues (e.g., brain, liver, kidneys) may be harvested to assess tissue distribution.

-

Excreta: Urine and feces are collected to determine the routes and extent of excretion.

2.1.5. Bioanalytical Method A sensitive and specific analytical method is required to quantify this compound in biological matrices. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity and sensitivity.

Experimental Workflow for a Preclinical Pharmacokinetic Study

Caption: Workflow for a typical preclinical pharmacokinetic study.

In Vitro ADME Assays

In vitro assays are crucial for investigating specific aspects of a drug's disposition and for understanding inter-species differences.

2.2.1. Metabolic Stability

-

Liver Microsomes: Incubation with liver microsomes from different species (including human) helps to determine the intrinsic clearance and identify potential species differences in metabolism.

-

Hepatocytes: Using primary hepatocytes provides a more complete picture of metabolism, as it includes both Phase I and Phase II metabolic enzymes.

2.2.2. Plasma Protein Binding The extent to which this compound binds to plasma proteins is determined using methods such as equilibrium dialysis or ultrafiltration. This is important as only the unbound fraction of the drug is generally considered pharmacologically active.

2.2.3. Cytochrome P450 (CYP) Inhibition and Induction These assays are critical for assessing the potential for drug-drug interactions.

-

CYP Inhibition: The ability of this compound to inhibit major CYP isoforms is evaluated.

-

CYP Induction: The potential for this compound to induce the expression of CYP enzymes is assessed, typically in cultured human hepatocytes.

Workflow for In Vitro ADME Profiling

Caption: Key in vitro assays for ADME profiling.

Data Presentation and Key Pharmacokinetic Parameters

The data generated from these studies should be summarized in a clear and concise manner. The following table provides a template for presenting key pharmacokinetic parameters.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats

| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) | Units |

| Cmax | - | Value | ng/mL |

| Tmax | - | Value | h |

| AUC(0-t) | Value | Value | ngh/mL |

| AUC(0-inf) | Value | Value | ngh/mL |

| t1/2 | Value | Value | h |

| CL | Value | - | mL/h/kg |

| Vdss | Value | - | L/kg |

| F (%) | - | Value | % |

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the plasma concentration-time curve.

-

t1/2: Elimination half-life.

-

CL: Clearance.

-

Vdss: Volume of distribution at steady state.

-

F (%): Bioavailability.

Potential Signaling Pathways

The therapeutic effects of this compound are believed to be linked to its modulation of hypoxia signaling pathways.[1] A key player in this pathway is the hypoxia-inducible factor 1-alpha (HIF-1α). Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation. Under hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and activate the transcription of genes involved in cellular adaptation to low oxygen. It is plausible that this compound interacts with components of this pathway to exert its neuroprotective effects.

Hypoxia Signaling Pathway

References

6-Deoxyjacareubin: A Technical Guide to its Antioxidant and Radical Scavenging Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Deoxyjacareubin is a naturally occurring xanthone found in various plant species, notably within the Calophyllum genus. Xanthones as a chemical class are recognized for a wide array of pharmacological activities, including potent antioxidant and anti-inflammatory effects. This technical guide provides a comprehensive overview of the antioxidant and radical scavenging activities pertinent to this compound. While direct quantitative antioxidant data for the isolated this compound is not extensively available in current literature, this guide will present relevant data from Calophyllum species extracts, detail the standard experimental protocols for assessing antioxidant activity, and illustrate the key signaling pathways likely involved in its mechanism of action.

Quantitative Antioxidant Data of Calophyllum Species Extracts

Although specific IC50 values for this compound are not readily found in published research, the antioxidant potential of extracts from various Calophyllum species, known sources of this xanthone, has been evaluated. These studies provide a valuable context for the potential bioactivity of their constituent compounds. The following table summarizes the 50% inhibitory concentration (IC50) values from DPPH and ABTS radical scavenging assays for different extracts of Calophyllum species. A lower IC50 value indicates a stronger antioxidant capacity.

| Plant Species | Plant Part & Extract Type | Assay | IC50 Value (µg/mL) | Reference |

| Calophyllum inophyllum | Seed Oil | DPPH | 0.057 ± 0.004 | [1] |

| Calophyllum inophyllum | Seed Extract (Maceration) | DPPH | 13.154 | [2] |

| Calophyllum inophyllum | Seed Extract (Ultrasonic) | DPPH | 16.343 | [2] |

| Calophyllum gracilentum | Stem Bark (Methanolic Extract) | DPPH | 44.17 ± 1.26 | [3] |

| Calophyllum gracilentum | Stem Bark (Chloroform Extract) | DPPH | 74.23 ± 0.85 | [4] |

| Calophyllum gracilentum | Stem Bark (Ethyl Acetate Extract) | DPPH | 132.66 ± 0.98 | [4] |

| Calophyllum gracilentum | Stem Bark (n-Hexane Extract) | DPPH | 162.61 ± 2.24 | [3] |

| Calophyllum canum | Bark Extract | DPPH | 3.07 | [5] |

| Calophyllum incrassatum | Bark Extract | DPPH | 5.12 | [5] |

| Calophyllum incrassatum | Leaves Extract | DPPH | 5.93 | [5] |

| Calophyllum ferrugineum | Leaves (Methanolic Extract) | DPPH | 11.80 | [5] |

Experimental Protocols

The following are detailed methodologies for the key experiments commonly used to evaluate antioxidant and radical scavenging activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.[6]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or Ethanol), spectrophotometric grade

-

Test sample (this compound or plant extract)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Spectrophotometer (capable of reading at ~517 nm)

-

96-well microplate or cuvettes

-

Micropipettes

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[7] Keep the solution in a dark bottle to prevent degradation.

-

Preparation of Test Samples: Dissolve the test sample in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.

-

Assay Protocol:

-

In a 96-well plate, add a specific volume of the test sample dilutions to the wells.

-

Add the DPPH working solution to each well to initiate the reaction.[7] A typical ratio is 1:1 or 1:2 of sample to DPPH solution.

-

For the blank, use methanol instead of the test sample.

-

For the control, use the DPPH solution with methanol.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6]

-

Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.[6]

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the control (DPPH solution without the sample).

-

A_sample is the absorbance of the DPPH solution with the test sample.

-

-

IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.[8]

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Methanol (or Ethanol)

-

Phosphate Buffered Saline (PBS)

-

Test sample

-

Positive control (e.g., Trolox, Ascorbic acid)

-

Spectrophotometer (capable of reading at ~734 nm)

-

96-well microplate or cuvettes

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Preparation of Working Solution: Before the assay, dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[9]

-

Assay Protocol:

-

Add a small volume of the test sample dilutions to a 96-well plate or cuvettes.

-

Add a larger volume of the diluted ABTS•+ working solution to each well.

-

-

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 6-30 minutes).

-

Measurement: Measure the absorbance at 734 nm.[9]

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula:

Where:

-

A_control is the absorbance of the ABTS•+ solution without the sample.

-

A_sample is the absorbance of the ABTS•+ solution with the test sample.

-

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the sample concentrations.

Mandatory Visualizations

Experimental Workflow and Signaling Pathway Diagrams

Caption: Workflow for DPPH Radical Scavenging Assay.

Caption: Nrf2-ARE Antioxidant Signaling Pathway.

Discussion of Antioxidant Mechanism

The antioxidant activity of xanthones, including presumably this compound, is not solely dependent on direct radical scavenging. A significant mechanism involves the modulation of endogenous antioxidant defense systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of cellular resistance to oxidative stress.[10][11]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like certain xanthones, Nrf2 dissociates from Keap1 and translocates to the nucleus.[12] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of a suite of cytoprotective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), which are crucial for glutathione synthesis. The upregulation of these antioxidant enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage. Several natural xanthones have been shown to modulate the Nrf2/ARE signaling pathway.[10][13]

Conclusion

While specific quantitative data on the antioxidant and radical scavenging activity of this compound remains to be fully elucidated, the existing evidence from Calophyllum species extracts suggests that it likely possesses significant antioxidant properties. The methodologies for DPPH and ABTS assays provided in this guide offer a standardized approach for the future evaluation of this compound. Furthermore, the modulation of the Nrf2 signaling pathway represents a probable and potent mechanism for its antioxidant effects. Further research is warranted to isolate and characterize the specific antioxidant capacity of this compound and to fully understand its therapeutic potential in conditions associated with oxidative stress.

References

- 1. Antioxidant in cosmeceutical products containing Calophyllum inophyllum oil | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 2. gjesm.net [gjesm.net]

- 3. EMAN RESEARCH PUBLISHING |Full Text|Antioxidant Potential of Calophyllum gracilentum: A Study on Total Phenolic Content, Total Flavonoid Content, and Free Radical Scavenging Activities [publishing.emanresearch.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 7. acmeresearchlabs.in [acmeresearchlabs.in]

- 8. researchgate.net [researchgate.net]

- 9. ijpsonline.com [ijpsonline.com]

- 10. Natural xanthones as modulators of the Nrf2/ARE signaling pathway and potential gastroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Xanthones explore the mechanism of p53/p21 signaling pathway to prevent cardiac aging and epigenetic regulation of Nrf2 gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

6-Deoxyjacareubin: A Technical Guide to its Role in Inhibiting Reactive Oxygen Species Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive oxygen species (ROS) are critical signaling molecules at physiological concentrations, but their overproduction leads to oxidative stress, a key pathological factor in a myriad of diseases, including neurodegenerative disorders. This technical guide delves into the emerging role of 6-Deoxyjacareubin, a naturally occurring xanthenoid compound, as a potent inhibitor of ROS production. While research is ongoing, current evidence strongly suggests that this compound's neuroprotective effects, particularly under hypoxic conditions, are intrinsically linked to its ability to mitigate oxidative stress. This document provides a comprehensive overview of the available data, details relevant experimental protocols for investigating its mechanism of action, and visualizes the implicated signaling pathways.

Introduction

This compound is a xanthenoid, a class of organic compounds found in various plant species. It has garnered significant interest in the scientific community for its neuroprotective properties, especially in the context of hypoxia-induced cell death.[1] Hypoxia, or oxygen deprivation, is a common feature of various pathological conditions and is a potent inducer of excessive ROS production, leading to cellular damage and apoptosis. The ability of this compound to protect against hypoxic damage strongly suggests a mechanism involving the attenuation of ROS-mediated cellular injury.

While the precise molecular mechanisms are still under active investigation, a leading hypothesis centers on the modulation of cellular antioxidant pathways. One such pathway of significant interest is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.

Quantitative Data on the Effects of this compound

Currently, there is a notable absence of publicly available, specific quantitative data detailing the direct inhibitory effect of this compound on ROS production (e.g., IC50 values for ROS inhibition) or its direct impact on the activity of key antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). The following table summarizes the types of quantitative data that are crucial for elucidating its antioxidant properties and which represent key areas for future research.

| Parameter | Description | Desired Quantitative Data (Hypothetical) |

| ROS Inhibition | The concentration of this compound required to inhibit 50% of induced ROS production. | IC50 values (e.g., in µM) in various cell lines under different oxidative stressors (e.g., H₂O₂, rotenone). |

| Nrf2 Activation | The fold-increase in Nrf2-dependent gene expression (e.g., measured by a luciferase reporter assay). | Fold-change in luciferase activity compared to a vehicle control. |

| Antioxidant Enzyme Activity | The effect of this compound on the specific activity of key antioxidant enzymes. | Percentage change in SOD, CAT, and GPx activity in treated vs. untreated cells. |

| Mitochondrial ROS Reduction | The specific reduction of ROS originating from the mitochondria. | Percentage decrease in mitochondrial superoxide levels (e.g., measured by MitoSOX Red). |

Postulated Mechanism of Action: Inhibition of ROS Production

Based on the known antioxidant mechanisms of similar phenolic compounds and the context of its neuroprotective effects, the primary mechanism by which this compound is thought to inhibit ROS production is through the activation of the Nrf2-antioxidant response element (ARE) signaling pathway.

The Nrf2-ARE Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of numerous antioxidant and cytoprotective genes. This binding initiates the transcription of a battery of protective enzymes, including:

-

Heme Oxygenase-1 (HO-1): Catalyzes the degradation of heme into biliverdin (a potent antioxidant), iron, and carbon monoxide.

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A flavoprotein that detoxifies quinones and reduces oxidative stress.

-

Glutathione S-transferases (GSTs): A family of enzymes that conjugate glutathione to a wide range of electrophilic compounds, facilitating their detoxification.

-

Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx): Key enzymes in the direct scavenging of ROS.

The following diagram illustrates the postulated activation of the Nrf2-ARE pathway by this compound.

Experimental Protocols

To rigorously assess the role of this compound in inhibiting ROS production, a series of well-defined experimental protocols are required.

Cell Culture and Treatment

-

Cell Lines: A relevant neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons should be used.

-

Culture Conditions: Maintain cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

-

Induction of Oxidative Stress: Treat cells with a known ROS inducer such as hydrogen peroxide (H₂O₂), rotenone (a mitochondrial complex I inhibitor), or induce hypoxia (e.g., 1% O₂).

-

This compound Treatment: Cells should be pre-treated with varying concentrations of this compound for a specified period (e.g., 24 hours) before the induction of oxidative stress.

Measurement of Intracellular ROS

The dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for measuring general intracellular ROS levels.

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate.

-

Treatment: Treat cells with this compound and the ROS inducer as described above.

-

DCFH-DA Staining: Remove the treatment media and incubate the cells with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with phosphate-buffered saline (PBS).

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

Nrf2 Activation Assay (Luciferase Reporter Assay)

This assay quantifies the activation of the Nrf2 pathway.

-

Transfection: Transfect cells with a plasmid containing a luciferase reporter gene under the control of an ARE promoter.

-

Treatment: Treat the transfected cells with different concentrations of this compound.

-

Cell Lysis: After the treatment period, lyse the cells using a suitable lysis buffer.

-

Luciferase Assay: Add luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to the total protein concentration of the lysate.

Western Blot Analysis for Antioxidant Enzyme Expression

This technique is used to measure the protein levels of Nrf2 and its downstream target enzymes.

-

Protein Extraction: Extract total protein from treated and untreated cells.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Electrotransfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against Nrf2, HO-1, NQO1, SOD, CAT, GPx, and a loading control (e.g., β-actin or GAPDH).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Densitometry: Quantify the band intensities using image analysis software.

Measurement of Mitochondrial ROS

MitoSOX™ Red is a fluorescent probe specifically targeted to the mitochondria for the detection of superoxide.

-

Cell Seeding and Treatment: Follow the same procedure as for the intracellular ROS measurement.

-

MitoSOX™ Red Staining: Incubate the cells with 5 µM MitoSOX™ Red reagent for 10 minutes at 37°C, protected from light.

-

Washing: Wash the cells gently three times with warm PBS.

-

Fluorescence Microscopy/Flow Cytometry: Visualize the red fluorescence using a fluorescence microscope or quantify the fluorescence intensity using a flow cytometer.

Visualizations

Experimental Workflow for Assessing ROS Inhibition

The following diagram outlines the general workflow for investigating the ROS inhibitory effects of this compound.

Logical Relationship of this compound's Neuroprotective Effect

This diagram illustrates the logical connection between the properties of this compound and its observed neuroprotective outcome.

Conclusion and Future Directions

This compound presents a promising natural compound for the development of therapeutics targeting conditions associated with oxidative stress, particularly neurodegenerative diseases. While its neuroprotective effects in hypoxic models are documented, the precise mechanism of its ROS inhibitory action requires further in-depth investigation. Future research should prioritize generating robust quantitative data on its antioxidant capacity, definitively establishing its role as an Nrf2 activator, and exploring its effects on specific mitochondrial ROS-producing sites. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for researchers to systematically unravel the therapeutic potential of this compound.

References

The Cytotoxic Potential of 6-Deoxyjacareubin: A Technical Overview for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Deoxyjacareubin, a natural xanthenone, has garnered interest within the scientific community for its diverse biological activities. While research has notably highlighted its neuroprotective properties, particularly in inhibiting hypoxia-induced cell death through a non-apoptotic pathway, its potential as a cytotoxic agent against cancer cells remains an area of emerging investigation.[1] This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks relevant to assessing the cytotoxicity of this compound in cancer cell lines. Due to a lack of specific published data on the IC50 values and detailed signaling pathways of this compound in cancer, this document will focus on established experimental protocols and general signaling paradigms that are critical for such an evaluation.

Data Presentation: A Framework for Quantifying Cytotoxicity

A crucial aspect of evaluating any potential anti-cancer compound is the quantitative assessment of its cytotoxic effects across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to measure the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of this compound required to inhibit the growth of a cancer cell population by 50%.

While specific IC50 values for this compound in cancer cell lines are not yet available in the public domain, the following table provides a template for how such data should be structured for clear comparison and interpretation.

| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) | Exposure Time (hours) | Assay Method |

| Example: MCF-7 | Breast Adenocarcinoma | Data Not Available | 24, 48, 72 | MTT Assay |

| Example: A549 | Lung Carcinoma | Data Not Available | 24, 48, 72 | MTT Assay |

| Example: HeLa | Cervical Adenocarcinoma | Data Not Available | 24, 48, 72 | LDH Assay |

| Example: HepG2 | Hepatocellular Carcinoma | Data Not Available | 24, 48, 72 | MTT Assay |